molecular formula C8H7ClN2 B13353144 3-(Aminomethyl)-5-chlorobenzonitrile CAS No. 1261820-96-5

3-(Aminomethyl)-5-chlorobenzonitrile

Katalognummer: B13353144
CAS-Nummer: 1261820-96-5
Molekulargewicht: 166.61 g/mol
InChI-Schlüssel: YZUOCVPLXGXSEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-5-chlorobenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group and a chlorine atom at the 5-position, and a nitrile group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-chlorobenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 5-chlorobenzonitrile.

    Aminomethylation: The nitrile group is then subjected to aminomethylation using formaldehyde and a suitable amine source, such as ammonia or methylamine, under acidic or basic conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aminomethylation process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-5-chlorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-5-chlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-5-chlorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with various biological molecules through hydrogen bonding or electrostatic interactions, while the nitrile and chlorine groups can influence the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
  • 3-(Aminomethyl)phenylboronic acid hydrochloride
  • 3-(Aminomethyl)benzeneboronic acid hydrochloride

Uniqueness

3-(Aminomethyl)-5-chlorobenzonitrile is unique due to the presence of both an aminomethyl group and a chlorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Eigenschaften

CAS-Nummer

1261820-96-5

Molekularformel

C8H7ClN2

Molekulargewicht

166.61 g/mol

IUPAC-Name

3-(aminomethyl)-5-chlorobenzonitrile

InChI

InChI=1S/C8H7ClN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2

InChI-Schlüssel

YZUOCVPLXGXSEF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C#N)Cl)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.